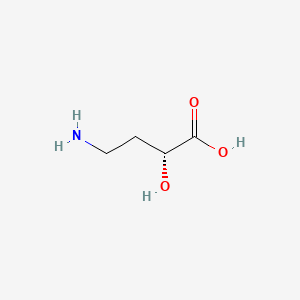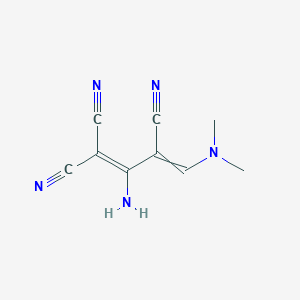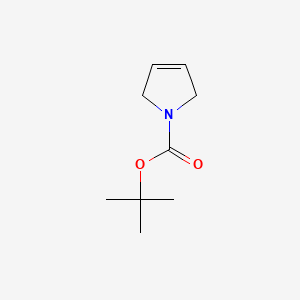
(R)-4-Amino-2-hydroxybutanoic acid
Overview
Description
(R)-4-Amino-2-hydroxybutanoic acid is a non-proteinogenic amino acid with the molecular formula C4H9NO3 It is an isomer of 4-amino-2-hydroxybutyric acid and is known for its role in various biochemical processes
Mechanism of Action
Target of Action
The primary target of (2R)-4-Amino-2-hydroxybutyric acid, also known as (2R,6R)-hydroxynorketamine (HNK), is the NMDA receptor on GABAergic interneurons . This receptor plays a crucial role in synaptic plasticity and memory function, making it a key player in the central nervous system .
Mode of Action
(2R)-4-Amino-2-hydroxybutyric acid acts by antagonizing the NMDA receptors . This antagonism disinhibits afferents to glutamatergic principal neurons, leading to an increase in extracellular glutamate levels . (2r)-4-amino-2-hydroxybutyric acid also appears to reduce rapid glutamate release at some synapses .
Biochemical Pathways
The compound affects the glutamatergic system , which is one of the most important excitatory neurotransmitter systems in the brain . By modulating this system, (2R)-4-Amino-2-hydroxybutyric acid can influence a variety of downstream effects, including neuronal excitability, learning, and memory .
Pharmacokinetics
It is known that the compound is rapidly absorbed and distributed in the body . The compound’s ADME properties, including its absorption, distribution, metabolism, and excretion, are crucial for understanding its bioavailability and overall pharmacological effect.
Result of Action
The action of (2R)-4-Amino-2-hydroxybutyric acid results in a reduction of glutamate release, which can have a significant impact on neuronal activity . This reduction in glutamate release is thought to contribute to the compound’s rapid antidepressant action .
Biochemical Analysis
Biochemical Properties
(2R)-4-Amino-2-hydroxybutyric acid participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids. This interaction is essential for the synthesis and degradation of amino acids, playing a vital role in nitrogen metabolism .
Cellular Effects
(2R)-4-Amino-2-hydroxybutyric acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases involved in cell signaling, thereby influencing cellular responses to external stimuli. Additionally, it can impact gene expression by acting as a precursor for the synthesis of other bioactive molecules .
Molecular Mechanism
The molecular mechanism of (2R)-4-Amino-2-hydroxybutyric acid involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2R)-4-Amino-2-hydroxybutyric acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but may degrade over extended periods. Long-term exposure to (2R)-4-Amino-2-hydroxybutyric acid can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (2R)-4-Amino-2-hydroxybutyric acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity to specific organs .
Metabolic Pathways
(2R)-4-Amino-2-hydroxybutyric acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be converted into 4-aminobutyric acid (GABA), a neurotransmitter, through a series of enzymatic reactions. This conversion is crucial for maintaining the balance of excitatory and inhibitory signals in the nervous system .
Transport and Distribution
The transport and distribution of (2R)-4-Amino-2-hydroxybutyric acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The localization and accumulation of (2R)-4-Amino-2-hydroxybutyric acid can influence its activity and function within the cell .
Subcellular Localization
(2R)-4-Amino-2-hydroxybutyric acid is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can influence mitochondrial metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
(R)-4-Amino-2-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis from 2-oxo-4-aminobutyric acid using chiral catalysts. Another method includes the reduction of 4-nitro-2-hydroxybutyric acid followed by catalytic hydrogenation to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of specific bacterial strains that can produce this compound as a metabolic byproduct. The fermentation broth is then subjected to purification processes such as crystallization and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(R)-4-Amino-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxo-4-aminobutyric acid.
Reduction: Reduction reactions can convert it into 4-amino-2-hydroxybutyric acid.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: 2-oxo-4-aminobutyric acid.
Reduction: 4-amino-2-hydroxybutyric acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(R)-4-Amino-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain neurotransmitters.
Medicine: Research is ongoing into its potential use as a therapeutic agent for neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-hydroxybutyric acid: An isomer with similar properties but different stereochemistry.
2-Amino-3-hydroxybutyric acid: Another isomer with a different arrangement of functional groups.
2-Amino-4-hydroxybutyric acid: A compound with a similar structure but different functional group positions.
Uniqueness
(R)-4-Amino-2-hydroxybutanoic acid is unique due to its specific stereochemistry, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2R)-4-amino-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUOMFWNDGNLBJ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415326 | |
| Record name | (2R)-4-AMINO-2-HYDROXYBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31771-40-1 | |
| Record name | (2R)-4-AMINO-2-HYDROXYBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)

